11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Overview
Description
This compound, also known as Nevirapine, is a non-nucleoside HIV-1 reverse transcriptase inhibitor . It has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . It is used to prevent mother-to-child transmission of the virus .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of phenol-type derivatives that are capable of undergoing further metabolic oxidation to electrophilic quinoid species . These species can react with bionucleophiles to form covalent adducts .Molecular Structure Analysis
The molecular structure of this compound includes a dipyridodiazepinone derivative, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . The structure also includes a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound include its metabolism to yield several phenol-type derivatives . These derivatives can undergo further metabolic oxidation to form electrophilic quinoid species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.30 g/mol and a molecular formula of C15H14N4O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
The compound, also known as nevirapine, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase. It inhibits the enzyme at concentrations as low as 35 nM, showing significant potential in clinical evaluation for treating HIV-1 infection. Nevirapine's effectiveness stems from its ability to bind to reverse transcriptase, blocking RNA-dependent and DNA-dependent DNA polymerase activities without affecting the host cell DNA polymerases (Hargrave et al., 1991).
Crystallographic Studies
The compound has been crystallized in a new triclinic pseudopolymorphic form as a butanol solvate, revealing differences in molecular conformation compared to previously reported forms. This study aids in understanding the molecular structure and potential interactions of the compound, providing insights into its mechanism of action and optimizing its efficacy (da Silva et al., 2007).
Vibrational Spectroscopy and Quantum Mechanical Calculations
A detailed investigation using mid-infrared, near-infrared, and Raman spectroscopies, supported by quantum mechanical calculations, has characterized the vibrational spectra of nevirapine. This research offers comprehensive insights into the compound's structure, contributing to the development of more effective antiretroviral drugs (Ayala et al., 2007).
Synthesis of Labeled Compounds
The synthesis of carbon-14 and carbon-13 labeled versions of the compound provides tools for pharmacokinetic and metabolic studies, crucial for understanding the drug's behavior in the body. These labeled compounds are used to track the distribution, metabolism, and excretion of nevirapine, facilitating the assessment of its pharmacological profile (Latli et al., 2009).
Metabolic Pathways and Toxicity
Research into the metabolic pathways of nevirapine, including its oxidation to potentially toxic quinone-imine metabolites, highlights the importance of understanding drug metabolism for safety and efficacy. These studies shed light on the mechanisms underlying drug-induced toxicity, which is critical for developing safer therapeutic agents (Antunes et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-CQOLUAMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nevirapine-D4 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.